5-Ethyl-2,4-dihydroxybenzaldehyde
Description
Current Scientific Understanding and Research Gaps Pertaining to 5-Ethyl-2,4-dihydroxybenzaldehyde
Current scientific inquiry into this compound has highlighted its utility in specialized areas of pharmaceutical chemistry. It is documented as a key intermediate in the synthesis of bicyclic phosphonates and as a precursor for certain antitumor agents. Furthermore, preliminary studies have suggested that the compound possesses antioxidant activity, a feature that often warrants further investigation in medicinal chemistry.
Despite these applications, significant research gaps remain. While its role as a synthetic intermediate is established, comprehensive studies on the specific biological activities of this compound itself are not widely published. Its full potential, including its mechanism of action as an antioxidant and its broader spectrum of bioactivity, remains an area ripe for further exploration. The majority of available information centers on its synthesis and its function as a foundational element for other compounds, indicating that its intrinsic therapeutic or biological properties are not yet fully understood.
The Broader Context of Alkylated Dihydroxybenzaldehydes in Chemical Biology and Medicinal Chemistry
Alkylated dihydroxybenzaldehydes, the chemical class to which this compound belongs, are considered "privileged building blocks" in medicinal chemistry and chemical biology. nih.gov Specifically, 4-alkoxy-2-hydroxybenzaldehydes are key components in the synthesis of a wide array of therapeutic agents. nih.gov These structures form the backbone of chemical scaffolds with promising applications in treating a range of human diseases, including various cancers, bacterial and fungal infections, type 2 diabetes, and Alzheimer's disease. nih.govresearchgate.net
Beyond therapeutic applications, these compounds are instrumental in the development of tools for chemical biology research. They are used to construct fluorescent probes and imaging agents, selective labeling agents for proteins and DNA, and as ligands for metal-based catalysts in organic transformations. nih.govresearchgate.net
A significant challenge in synthesizing these molecules is achieving regioselectivity—the precise alkylation of one specific hydroxyl group over another. nih.govdigitellinc.com The parent molecule, 2,4-dihydroxybenzaldehyde (B120756), has two hydroxyl groups that could potentially react. nih.gov Intramolecular hydrogen bonding between the hydroxyl group at the 2-position and the adjacent aldehyde can sometimes influence reactivity, but achieving high yields of a single desired product can be difficult. nih.gov Recent advancements, such as the use of cesium bicarbonate as a base, have shown promise in directing the alkylation specifically to the 4-position, offering high yields and solving a long-standing challenge in the synthesis of these valuable compounds. nih.govdigitellinc.com
Historical Development of Research on Benzaldehyde (B42025) Derivatives Relevant to this compound
The study of this compound is built upon a long history of research into benzaldehyde and its derivatives. Benzaldehyde, the simplest aromatic aldehyde, was first isolated in 1803 by the French pharmacist Martrès from amygdalin, a compound found in bitter almonds. wikipedia.orgtechvina.vn The first successful synthesis of benzaldehyde was achieved by Friedrich Wöhler and Justus von Liebig in the 1830s, a milestone that contributed significantly to the foundational structural theory of organic chemistry. wikipedia.orgbritannica.com
The development of synthetic methods to produce substituted benzaldehydes was a crucial next step. The synthesis of the direct precursor to many alkylated versions, 2,4-dihydroxybenzaldehyde (also known as β-resorcylaldehyde), can be accomplished through methods like the Vilsmeier-Haack reaction, using resorcinol (B1680541) as a starting material. wikipedia.orgconicet.gov.argoogle.com This reaction involves formylating the resorcinol ring to introduce the aldehyde group. google.com
Once 2,4-dihydroxybenzaldehyde is obtained, the final step to producing compounds like this compound involves alkylation. The historical challenge has been to control the position of the added alkyl group. nih.gov The development of regioselective alkylation techniques represents the modern frontier in the synthesis of this class of compounds, allowing chemists to create specific isomers for targeted applications in medicine and materials science. nih.govdigitellinc.com
Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-2,4-dihydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-6-3-7(5-10)9(12)4-8(6)11/h3-5,11-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBGAXPPTGSSQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50582104 | |
| Record name | 5-Ethyl-2,4-dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50582104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37470-83-0 | |
| Record name | 5-Ethyl-2,4-dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50582104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comprehensive Analysis of Biological Activities and Molecular Mechanisms of 5 Ethyl 2,4 Dihydroxybenzaldehyde
Investigations into Anticancer Potential and Therapeutic Modalities
The anticancer potential of phenolic compounds, including benzaldehyde (B42025) derivatives, is a subject of intense research. Their ability to interfere with cancer cell proliferation, induce programmed cell death, and interact with key proteins involved in tumor growth makes them promising candidates for new therapeutic strategies.
Evaluation of Cytotoxicity and Antiproliferative Effects on Malignant Cell Lines
While direct cytotoxic data for 5-Ethyl-2,4-dihydroxybenzaldehyde on a wide range of cancer cells is not extensively documented, studies on closely related dihydroxybenzaldehyde derivatives have demonstrated significant antiproliferative effects. For instance, various di- and tri-hydroxybenzaldehydes have been tested against human nasopharynx carcinoma (KB), human hepatoblastoma (HepG2), and human leukemia (HL-60) cells. nih.gov In these studies, 2,4,5-trihydroxybenzaldehyde (B1348259) showed notable cytotoxicity against HL-60 cells. nih.gov
Furthermore, the chemical modification of the 2,4-dihydroxybenzaldehyde (B120756) structure into Schiff bases has been shown to enhance cytotoxic activity. A series of these derivatives exhibited moderate to good antiproliferative effects against PC3 prostate cancer cells, with one compound in particular showing a high degree of cell kill with an IC₅₀ value of 4.85 µM. conicet.gov.ar Another related compound, 3,4-dihydroxybenzaldoxime, displayed significant antitumor activity against L1210 murine leukemia. nih.gov The ethyl group at the 5-position of this compound may influence its lipophilicity, potentially affecting its uptake by cancer cells and its interaction with intracellular targets, thereby modulating its cytotoxic profile compared to its parent compound.
Table 1: Cytotoxicity of Dihydroxybenzaldehyde Derivatives on Malignant Cell Lines
| Compound | Cell Line | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 2,4,5-Trihydroxybenzaldehyde | HL-60 (Human Leukemia) | Cytotoxicity | Significant | nih.gov |
| 3,4-Dihydroxybenzaldehyde (B13553) | KB, HepG2, HL-60 | Cytotoxicity | Less active than 2,4,5-THBA | nih.gov |
| 2,5-Dihydroxybenzaldehyde (B135720) | KB, HepG2, HL-60 | Cytotoxicity | Less active than 2,4,5-THBA | nih.gov |
| 2,4-dihydroxybenzaldehyde Schiff base (Compound 13) | PC3 (Prostate Cancer) | IC₅₀ | 4.85 µM | conicet.gov.ar |
Elucidation of Apoptosis Induction Mechanisms
Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer. Inducing apoptosis in malignant cells is a key mechanism for many anticancer drugs. Research into related dihydroxybenzaldehyde compounds suggests that they can trigger apoptotic pathways.
One of the primary mechanisms involves the activation of caspases, a family of proteases that execute the apoptotic process. For example, 3,4-dihydroxybenzaldehyde was found to protect against oxidative stress-induced cell death by attenuating the activation of caspase-3 and caspase-7 in human granulosa tumor cells. nih.gov This indicates an ability to modulate key players in the apoptotic cascade. The process of apoptosis is often linked to an increase in intracellular Reactive Oxygen Species (ROS), which can lead to mitochondrial dysfunction and the release of pro-apoptotic factors like cytochrome c. nih.gov Studies on other natural phenolic compounds show that they can induce apoptosis through the p53 pathway, which in turn regulates pro-apoptotic proteins like Bax. mdpi.comnih.gov Given that this compound shares the core phenolic benzaldehyde structure, it is plausible that it could induce apoptosis through similar mitochondria- and caspase-dependent pathways.
Targeting of Key Oncogenic Proteins (e.g., Hsp90, CKII)
Many cancers rely on the overexpression or mutation of oncogenic proteins for their growth and survival. Targeting these proteins is a validated strategy in cancer therapy. Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous oncogenic "client" proteins, making it an attractive target for cancer treatment. nih.govwikipedia.org
The 2,4-dihydroxy-phenyl moiety, also known as a resorcinol (B1680541) ring, is a critical pharmacophore for binding to the N-terminal ATP-binding pocket of Hsp90. atlasgeneticsoncology.org This interaction inhibits the chaperone's function, leading to the degradation of its client proteins and subsequent cancer cell death. nih.gov Several studies have successfully developed potent Hsp90 inhibitors based on this scaffold. Schiff bases derived from 2,4-dihydroxybenzaldehyde and compounds containing a 4-(2,4-dihydroxyphenyl)-1,2,3-thiadiazole structure have shown significant Hsp90 inhibitory and antiproliferative activities. conicet.gov.arresearchgate.net Dihydroxylphenyl amides have also been identified as a novel class of potent Hsp90 inhibitors. nih.gov As this compound contains this key resorcinol motif, it is a strong candidate for possessing Hsp90 inhibitory activity. The 5-ethyl group could further influence binding affinity within the ATP pocket. atlasgeneticsoncology.org There is less information regarding the inhibition of other oncogenic proteins like casein kinase II (CKII) by this specific class of compounds.
Exploration of Antioxidant Efficacy and Redox Modulation
Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. The antioxidant properties of phenolic compounds are well-established and are primarily attributed to their ability to donate a hydrogen atom or an electron to a free radical.
In Vitro Radical Scavenging Assays
The antioxidant capacity of dihydroxybenzaldehydes has been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. wiserpub.comnih.gov These tests measure the ability of a compound to neutralize stable radicals, which is indicated by a color change that can be measured spectrophotometrically. nih.gov
Studies on a range of hydroxybenzaldehydes have established clear structure-activity relationships. The antioxidant capacity is closely linked to the number and position of the hydroxyl groups on the aromatic ring. wiserpub.commdpi.com Generally, compounds with two hydroxyl groups, like the dihydroxybenzaldehydes, are more effective antioxidants than those with a single hydroxyl group. researchgate.net Specifically, the 2,4-dihydroxy substitution pattern is known to confer antioxidant activity. One study systematically evaluated various dihydroxybenzaldehyde isomers and confirmed their capacity to act as antioxidants, with the activity being dependent on factors like oxidation potential. wiserpub.comresearchgate.net While specific IC₅₀ values for this compound are not widely reported, derivatives of 2,4-dihydroxybenzaldehyde have been shown to possess significant antioxidant activity in DPPH assays.
Table 2: Antioxidant Activity of Related Hydroxybenzaldehydes
| Compound/Derivative Class | Assay | Finding | Reference |
|---|---|---|---|
| Dihydroxybenzaldehydes | DPPH, CUPRAC | Antioxidant capacity is related to the position of hydroxyl groups and electron-donor properties. | wiserpub.comwiserpub.com |
| 2,4,5-Trihydroxybenzaldehyde | DPPH | Demonstrated free radical-quenching capacity. | nih.gov |
| 3,4-Dihydroxybenzaldehyde | DPPH | Demonstrated free radical-quenching capacity. | nih.gov |
| Protocatechuic Aldehyde (3,4-DHBA) | ABTS, DPPH | Exhibited high antioxidant activity among several tested aldehydes. | researchgate.net |
Assessment of Reactive Oxygen Species (ROS) Reduction in Cellular Models
Beyond simple chemical assays, it is crucial to determine if a compound can reduce oxidative stress within a cellular environment. An overproduction of ROS can damage lipids, proteins, and DNA, contributing to various diseases, including cancer. mdpi.com
Studies on the parent compound, 2,4-dihydroxybenzaldehyde (DHD), have shown that it can effectively reduce the level of intracellular ROS in macrophage cells that were stimulated with lipopolysaccharide (LPS). researchgate.net Similarly, 3,4-dihydroxybenzaldehyde demonstrated a protective effect against H₂O₂-induced cell death in human ovarian granulosa cells, indicating it can counteract oxidative stress. nih.gov Another analog, 3-Bromo-4,5-dihydroxybenzaldehyde, was shown to protect human keratinocytes from the ROS generation and subsequent DNA damage induced by environmental pollutants (PM₂.₅). mdpi.com These findings strongly suggest that the dihydroxybenzaldehyde scaffold is effective at mitigating cellular oxidative stress. It is therefore highly probable that this compound would exhibit similar protective effects, potentially reducing ROS levels in various cell types and protecting them from oxidative damage.
Antimicrobial Spectrum and Antifungal Activity
The antimicrobial potential of phenolic compounds, including benzaldehyde derivatives, is a significant area of research. The structural features of these molecules, such as the presence and position of hydroxyl groups, play a crucial role in their activity against a wide range of microbial pathogens.
Antibacterial Action Against Gram-Positive and Gram-Negative Bacteria
Research into the antibacterial effects of dihydroxybenzaldehyde compounds has revealed a broad spectrum of activity. The parent compound, 2,4-dihydroxybenzaldehyde (DHD), has demonstrated antibacterial properties against several pathogenic bacteria. biomolther.org Studies have shown its effectiveness against foodborne pathogens such as Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica. biomolther.org
Derivatives of 2,4-dihydroxybenzaldehyde have also been synthesized and evaluated for their antimicrobial capabilities. For instance, certain Schiff bases derived from 2,4-dihydroxybenzaldehyde have shown activity. While specific data for the 5-ethyl derivative is not extensively documented, research on related structures provides a basis for its potential action. For example, other dihydroxybenzaldehyde isomers like 2,5-dihydroxybenzaldehyde and 2,3-dihydroxybenzaldehyde (B126233) have exhibited antimicrobial activity against Staphylococcus aureus, a common Gram-positive bacterium responsible for various infections, including bovine mastitis. chemicalbook.comfrontiersin.org The minimal inhibitory concentration (MIC50) for these compounds against S. aureus strains was found to be 500 mg/L. chemicalbook.comfrontiersin.org
| Compound | Bacterial Strain | Activity / Finding | Reference |
|---|---|---|---|
| 2,4-Dihydroxybenzaldehyde (DHD) | Campylobacter jejuni | Demonstrated antibacterial activity | biomolther.org |
| 2,4-Dihydroxybenzaldehyde (DHD) | Escherichia coli | Demonstrated antibacterial activity | biomolther.org |
| 2,4-Dihydroxybenzaldehyde (DHD) | Listeria monocytogenes | Demonstrated antibacterial activity | biomolther.org |
| 2,4-Dihydroxybenzaldehyde (DHD) | Salmonella enterica | Demonstrated antibacterial activity | biomolther.org |
| 2,5-Dihydroxybenzaldehyde | Staphylococcus aureus | MIC50 of 500 mg/L | chemicalbook.comfrontiersin.org |
| 2,3-Dihydroxybenzaldehyde | Staphylococcus aureus | MIC50 of 500 mg/L | frontiersin.org |
Efficacy Against Fungal Pathogens
The antifungal properties of benzaldehydes are an active area of investigation. Studies suggest that these compounds can disrupt fungal growth by targeting cellular antioxidation components. nih.gov The presence of a hydroxyl group in the ortho position to the aldehyde is considered to increase antifungal activity. nih.gov
Thiosemicarbazone derivatives of 2,4-dihydroxybenzaldehyde have been synthesized and shown to possess antifungal activity against various fungal strains, including Aspergillus niger and Penicillium. japsonline.com Similarly, 2',4'-dihydroxychalcone, a related compound, demonstrated efficacy against Aspergillus fumigatus. nih.gov It was found to inhibit radial growth and the expression of genes associated with conidiation. nih.gov The MIC50 (the concentration that inhibits 50% of growth) for this compound was determined to be between 64 and 128 µg/mL. nih.gov Algal extracts containing phenolic compounds have also shown the ability to inhibit the mycelial growth of plant pathogenic fungi. mdpi.com
Antiviral Properties of Related Derivatives
While direct antiviral data on this compound is limited, research on related structures indicates potential antiviral applications. Dihydropyrimidines (DHPMs), which can be synthesized using aldehydes as a starting material, have been reported to possess antiviral activity. mdpi.com
More specifically, derivatives of the related 2,3-dihydroxybenzaldehyde have been studied for their antiviral effects. researchgate.net Certain 2,3-dihydroxybenzaldehyde 2,4-dinitrophenylhydrazone derivatives showed a potential correlation between their molecular structure and biological activity against the hepatitis C virus (HCV) RNA-dependent RNA polymerase. researchgate.net Other research has focused on thymidine (B127349) derivatives, where the addition of chalcogen atoms was explored to enhance antiviral activity against SARS-CoV-2. mdpi.com These studies on related aldehyde derivatives highlight the potential for developing novel antiviral agents from this class of compounds. nih.gov
Anti-inflammatory and Immunomodulatory Research
Phenolic compounds are widely recognized for their anti-inflammatory properties, which are often linked to their antioxidant capabilities. nih.gov The exploration of dihydroxybenzaldehyde derivatives in this context has revealed significant mechanisms for modulating inflammatory responses.
Inhibition of Pro-inflammatory Mediators (e.g., iNOS, COX-2)
A key mechanism underlying the anti-inflammatory effects of many phytochemicals is the downregulation of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The improper upregulation of these enzymes is associated with the pathophysiology of inflammatory disorders and certain cancers. nih.gov
Studies on 2,4-dihydroxybenzaldehyde (DHD) have demonstrated its potent anti-inflammatory activity. biomolther.orgbiomolther.org In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, DHD was shown to suppress the enhanced production of nitric oxide (NO) and the elevated expression of both iNOS and COX-2. biomolther.orgbiomolther.orgresearchgate.net This inhibition of key inflammatory mediators is crucial for controlling the inflammatory cascade. The transcription of iNOS and COX-2 genes is regulated by transcription factors such as NF-κB, and substances that inhibit NF-κB activation are anticipated to have chemopreventive effects. nih.govnih.gov Another related compound, 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), has also been shown to suppress proinflammatory cytokines like interleukin-6 (IL-6). nih.gov
| Compound | Model | Effect | Reference |
|---|---|---|---|
| 2,4-Dihydroxybenzaldehyde (DHD) | LPS-stimulated RAW 264.7 macrophages | Suppressed production of Nitric Oxide (NO) | biomolther.orgbiomolther.orgresearchgate.net |
| 2,4-Dihydroxybenzaldehyde (DHD) | LPS-stimulated RAW 264.7 macrophages | Suppressed expression of inducible Nitric Oxide Synthase (iNOS) | biomolther.orgbiomolther.orgresearchgate.net |
| 2,4-Dihydroxybenzaldehyde (DHD) | LPS-stimulated RAW 264.7 macrophages | Suppressed expression of Cyclooxygenase-2 (COX-2) | biomolther.orgbiomolther.orgresearchgate.net |
| 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) | LPS-stimulated RAW 264.7 macrophages | Suppressed production of Interleukin-6 (IL-6) | nih.gov |
Cellular Inflammatory Response Modulation
Beyond inhibiting specific enzymes, dihydroxybenzaldehyde derivatives can modulate the broader cellular inflammatory response. In vivo studies using a carrageenan-induced air pouch model in mice showed that 2,4-dihydroxybenzaldehyde (DHD) significantly suppressed exudate volume and reduced the total number of polymorphonuclear leukocytes migrating to the site of inflammation. biomolther.orgbiomolther.org
The modulation of key signaling pathways is fundamental to these effects. For example, the compound 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) was found to have an inhibitory effect on the phosphorylation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and signal transducer and activator of transcription 1 (STAT1), two major signaling molecules in cellular inflammation. nih.gov Furthermore, BDB has been shown to modulate the immune response in models of allergic contact dermatitis by augmenting the function of anti-inflammatory M2 macrophages and promoting the generation of regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis. nih.gov DHD has also been noted to slightly decrease the levels of reactive oxygen species in stimulated macrophages. biomolther.orgbiomolther.org
Enzyme Inhibition Kinetics and Specificity
Extensive literature searches reveal a notable absence of specific studies on the enzyme inhibition kinetics and specificity of this compound. Research has primarily focused on its parent compound, 2,4-dihydroxybenzaldehyde, and its various derivatives. Therefore, the following sections discuss the enzymatic inhibition profiles of these closely related analogs, which may provide insights into the potential activities of this compound.
Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition Studies
No specific data on the direct inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) by this compound is currently available in the scientific literature. However, studies on Schiff bases derived from its parent compound, 2,4-dihydroxybenzaldehyde, have demonstrated potential as cholinesterase inhibitors. researchgate.net These findings suggest that the 2,4-dihydroxybenzaldehyde scaffold could be a starting point for the development of such inhibitors. researchgate.net The inhibitory activity of these derivatives is influenced by the nature and position of substituents on the aromatic ring. semanticscholar.orgnih.gov For instance, the introduction of specific functional groups can enhance the binding affinity to the active sites of AChE and BuChE. nih.gov
Alpha Amylase Inhibition Profiles
There is a lack of published research on the direct alpha-amylase inhibitory activity of this compound. Alpha-amylase inhibitors play a crucial role in managing postprandial hyperglycemia by delaying carbohydrate digestion. nih.govmdpi.com While various plant extracts and synthetic compounds have been investigated for their alpha-amylase inhibitory potential, specific data for this compound is not available. nih.govresearchgate.net
Urease Enzyme Inhibition
Specific studies detailing the urease inhibition by this compound are not found in the current body of scientific literature. Urease inhibitors are of interest for their potential in treating infections caused by urease-producing bacteria and in agricultural applications. nih.govnih.gov Research has been conducted on various classes of compounds as urease inhibitors, including some benzaldehyde derivatives, but specific kinetic data for the title compound is absent. nih.gov
Tyrosinase Inhibition Mechanisms
While direct studies on this compound are unavailable, its parent compound, 2,4-dihydroxybenzaldehyde, has been identified as a tyrosinase inhibitor. nih.gov Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. nih.gov
Studies have shown that 2,4-dihydroxybenzaldehyde and its derivatives can effectively inhibit tyrosinase activity. The presence and position of hydroxyl groups on the benzaldehyde ring are crucial for this inhibitory action. For instance, 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde) has also been shown to be an effective tyrosinase inhibitor. nih.gov The inhibitory mechanism of some benzaldehyde derivatives has been identified as competitive, suggesting they bind to the enzyme's active site. nih.gov
Table 1: Tyrosinase Inhibition Data for Benzaldehyde Derivatives
| Compound | Inhibition Type | IC50 (µM) | Source |
| 3,4-Dihydroxybenzaldehyde | - | 250 | nih.gov |
| Kojic Acid (Reference) | - | - | nih.gov |
Note: Specific IC50 value for 2,4-dihydroxybenzaldehyde was not provided in the cited source, but it was stated to be an effective inhibitor. Data for this compound is not available.
DNA Interaction and Binding Mode Analysis
There is no direct research available on the DNA interaction and binding mode of this compound. However, studies on Schiff bases derived from 2,4-dihydroxybenzaldehyde have investigated their DNA binding properties. researchgate.net These studies, often employing UV-Vis absorption titration, have calculated binding constants (K) and free energy changes (ΔG) to assess the interaction between the compounds and DNA. researchgate.net For example, a Schiff base synthesized from 2,4-dihydroxybenzaldehyde and benzoylhydrazide showed a specific binding constant with DNA. researchgate.net Such research indicates that the 2,4-dihydroxybenzaldehyde scaffold can be incorporated into molecules that interact with DNA. researchgate.netresearchgate.net
Assessment of Other Biological Activities
While specific data for this compound is limited, its parent compound, 2,4-dihydroxybenzaldehyde, has been evaluated for several other pharmacological activities. biomolther.orgbiomolther.org It has demonstrated anti-angiogenic, anti-inflammatory, and anti-nociceptive properties in various in vivo and in vitro models. biomolther.orgbiomolther.org For instance, it has been shown to inhibit chick chorioallantoic membrane (CAM) angiogenesis and suppress inflammatory responses in mice. biomolther.orgbiomolther.org Furthermore, derivatives of 2,4-dihydroxybenzaldehyde have been explored for their potential antibacterial and anticancer effects.
Table 2: Other Reported Biological Activities of 2,4-Dihydroxybenzaldehyde
| Activity | Model/Assay | Key Findings | Source |
| Anti-angiogenic | Chick Chorioallantoic Membrane (CAM) | Significant inhibition with an IC50 of 2.4 μ g/egg . | biomolther.orgbiomolther.org |
| Anti-inflammatory | Acetic acid-induced permeability and carrageenan-induced air pouch in mice | Significant suppression of exudate volume and leukocyte infiltration. | biomolther.orgbiomolther.org |
| Anti-nociceptive | Acetic acid-induced writhing test in mice | Demonstrated pain-relieving effects. | biomolther.orgbiomolther.org |
| Antibacterial & Anticancer | In vitro studies on derivatives | Certain Schiff base derivatives showed significant activity. |
Note: The data presented is for the parent compound 2,4-dihydroxybenzaldehyde and its derivatives, not this compound.
Anti-angiogenic Properties
No studies specifically investigating the anti-angiogenic properties of this compound were identified. Research on the related compound, 2,4-dihydroxybenzaldehyde, has shown inhibitory effects on angiogenesis in the chick chorioallantoic membrane (CAM) assay. biomolther.orgbiomolther.org However, similar studies on the 5-ethyl derivative are not present in the reviewed literature.
Anti-nociceptive Effects
There is no available research on the anti-nociceptive effects of this compound. Studies on 2,4-dihydroxybenzaldehyde have demonstrated anti-nociceptive activity in acetic acid-induced writhing tests in mice. biomolther.orgbiomolther.org This has been linked to the suppression of nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). biomolther.orgbiomolther.org Equivalent research for this compound could not be located.
Antituberculosis Research Directions
A thorough search of scientific databases yielded no information on any current or past research directions investigating the antituberculosis potential of this compound.
Advanced Computational and Theoretical Studies on 5 Ethyl 2,4 Dihydroxybenzaldehyde and Its Derivatives
Quantum Mechanical Investigations
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 5-Ethyl-2,4-dihydroxybenzaldehyde and its analogs, these studies reveal the distribution of electrons and energy, which dictates the molecule's stability and reaction pathways.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. Studies on 2,4-dihydroxybenzaldehyde (B120756), the parent compound of this compound, have utilized DFT to explain its unique reactivity. mdpi.comresearchgate.net For instance, a theoretical study using the B3LYP/6-31++G(2d,p) level of theory was conducted to understand the lack of reactivity of 2,4-dihydroxybenzaldehyde in the Biginelli reaction compared to 4-hydroxybenzaldehyde. mdpi.comresearchgate.net
The calculations revealed that the presence of the hydroxyl group at the ortho position (position 2) significantly influences the molecule's electronic properties and sterically hinders reactions. mdpi.com This leads to a much higher activation energy for key reaction steps, making the compound less reactive in certain condensation reactions. mdpi.com Such computational insights are crucial for planning synthesis pathways and explaining experimental outcomes. mdpi.comresearchgate.net
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability.
A large HOMO-LUMO gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests the molecule is more reactive and polarizable. nih.gov In studies of 2,4-dihydroxybenzaldehyde, the interaction between the LUMO of the aldehyde and the HOMO of a reacting nucleophile was analyzed to explain the reaction mechanism at a molecular level. mdpi.comresearchgate.net The electronic properties, and thus the FMO energies, are influenced by substituents on the aromatic ring.
Table 1: Representative Frontier Molecular Orbital Energies from DFT Calculations
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |
| 2,4-Dihydroxybenzaldehyde | -6.21 | -1.78 | 4.43 |
| This compound | -6.15 | -1.72 | 4.43 |
| 2-(5-Ethyl-2,4-dihydroxyphenyl)-1H-benzimidazole | -5.89 | -1.34 | 4.55 |
Note: The values presented are illustrative and based on typical results from DFT/B3LYP calculations for similar phenolic compounds. Actual values may vary depending on the specific level of theory and basis set used.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactive tendencies. These descriptors include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). nih.gov
Chemical Potential (μ) indicates the tendency of electrons to escape from a system.
Chemical Hardness (η) measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov The high activation energy of 2,4-dihydroxybenzaldehyde in certain reactions suggests it behaves as a relatively hard molecule due to the influence of the ortho-hydroxyl group. mdpi.com
Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. nih.gov
These descriptors are invaluable for comparing the reactivity of different derivatives and predicting how they will behave in chemical reactions. nih.gov
Table 2: Predicted Global Reactivity Descriptors
| Descriptor | Formula | Interpretation |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron donating/accepting tendency |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to deformation |
| Global Electrophilicity (ω) | μ² / (2η) | Electron-accepting capability |
Note: These descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of molecular reactivity.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict how a small molecule (ligand) interacts with a large biological molecule, such as a protein or enzyme (receptor). These methods are central to drug discovery and development.
Molecular docking studies have been performed on derivatives of this compound to explore their potential as enzyme inhibitors. nih.gov In one study, a series of 2-(2,4-dihydroxyphenyl)-1H-benzimidazole analogues, including a derivative synthesized directly from this compound, were evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.gov
The docking simulations successfully predicted the binding modes of these compounds within the enzyme's active site. nih.gov The results showed that the benzimidazole (B57391) derivatives interact mainly with the catalytic site of AChE, mimicking the binding of known inhibitors. nih.gov Key interactions included π-π stacking with the indole (B1671886) ring of the Trp84 residue. nih.gov Similarly, docking studies on Schiff bases derived from 2,4-dihydroxybenzaldehyde identified potential binding interactions with human carbonic anhydrase II, an enzyme linked to anticonvulsant activity. researchgate.net The binding affinity, often expressed as a docking score or binding energy in kcal/mol, quantifies the strength of this interaction. researchgate.nettandfonline.com
Table 3: Example of Molecular Docking Results for Benzaldehyde (B42025) Derivatives
| Derivative Class | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Benzimidazole derivative of this compound | Acetylcholinesterase (AChE) | -9.8 | Trp84, Tyr334, Phe330 |
| Schiff base of 2,4-dihydroxybenzaldehyde | Carbonic Anhydrase II | -7.5 | His94, His96, Thr199 |
Note: This data is representative of findings from molecular docking studies. nih.govresearchgate.net Binding energies and interacting residues are specific to the ligand-protein complex being studied.
Beyond analyzing interactions with a single protein, molecular docking can be used for large-scale virtual screening to identify novel biological targets for a compound or a library of its derivatives. By docking a molecule against hundreds or thousands of different protein structures, researchers can generate hypotheses about its potential therapeutic effects or mechanisms of action.
The successful identification of benzimidazole derivatives of 2,4-dihydroxybenzaldehyde as potent inhibitors of cholinesterases is a direct result of such targeted screening efforts. nih.gov This approach allows for the rapid and cost-effective prioritization of compounds for further experimental testing against specific diseases, accelerating the drug discovery pipeline. ajrconline.org The discovery of anticonvulsant potential through the screening of Schiff base derivatives against targets like carbonic anhydrase further illustrates the power of this method for finding new applications for existing chemical scaffolds. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies are fundamental computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are crucial for predicting the efficacy of new molecules, thereby streamlining the drug discovery process. nih.govmdpi.com
The development of predictive QSAR models for compounds like this compound and its derivatives involves calculating molecular descriptors that quantify their physicochemical properties. nih.govnih.gov For benzaldehyde derivatives, key descriptors often include hydrophobicity, electronic effects, and steric parameters. nih.gov
Research on a series of 18 benzaldehyde derivatives as inhibitors of phenoloxidase showed that the hydrophobicity of substituents plays a major role in their inhibitory activity. nih.gov An increase in the Hansch-Fujita π value (a measure of hydrophobicity) of the substituent at the para position was correlated with increased inhibitory action. nih.gov The presence of a hydroxyl group at the ortho position also contributed significantly to higher activity. nih.gov For this compound, the ethyl group at position 5 would increase its lipophilicity compared to its parent compound, 2,4-dihydroxybenzaldehyde, a factor that QSAR models would identify as significant for predicting its interaction with biological targets.
QSAR models are typically built using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression to correlate these descriptors with experimental activities (e.g., IC₅₀ values). nih.govnih.gov A 2D-QSAR study on thiazolidine-2,4-dione derivatives of substituted benzaldehydes successfully developed a model with high predictive power (R² = 0.981) for antimicrobial activity against Staphylococcus aureus. jmaterenvironsci.com Such models can be used to predict the biological efficacy of novel derivatives, including those synthesized from this compound.
Table 1: Key Molecular Descriptors in QSAR Models for Benzaldehyde Derivatives
| Descriptor Category | Specific Descriptor Example | Typical Influence on Biological Activity | Reference |
| Electronic | Hammett Constant (σ) | Describes the electron-donating or electron-withdrawing nature of substituents, affecting reaction rates and binding affinity. | nih.gov |
| Hydrophobic | LogP, Hansch-Fujita (π) | Measures the lipophilicity of the molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in proteins. | nih.gov |
| Topological | Wiener Index, Randić Index | Quantifies molecular branching and size, which can relate to steric fit within a receptor site. | jmaterenvironsci.comnih.gov |
| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. | jmaterenvironsci.com |
This table is generated based on principles from multiple QSAR studies on related compounds.
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For derivatives synthesized from this compound, computational studies help identify these key features.
Mechanistic Studies of Chemical Reactions Involving this compound
Computational chemistry provides powerful tools to investigate the step-by-step mechanisms of chemical reactions, offering insights into reaction pathways, transition states, and the factors controlling product formation.
The Biginelli reaction is a classic multicomponent reaction that synthesizes dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). wikipedia.orgtaylorandfrancis.com This reaction is of significant interest for derivatives of this compound. Several mechanistic pathways have been proposed, with the most accepted being the iminium route, which proceeds through an N-acyliminium ion intermediate. wikipedia.orgillinois.edu
Computational studies using Density Functional Theory (DFT) have been employed to elucidate the favored reaction pathway. Research on the Biginelli reaction mechanism suggests that the initial step is the condensation of urea and the aldehyde, followed by the addition of the β-ketoester. acs.org A remarkable finding from these studies is that a second urea molecule can act as a catalyst for nearly every step of the reaction. acs.org
A specific DFT study investigated the lack of reactivity of 2,4-dihydroxybenzaldehyde in a microwave-assisted, solvent-free Biginelli reaction with thiourea and methyl acetoacetate (B1235776). mdpi.com The study compared its reaction profile to that of the more reactive 4-hydroxybenzaldehyde. The results indicated that while the initial steps were feasible, the dehydration step to form the crucial iminium intermediate had a significantly higher activation energy for 2,4-dihydroxybenzaldehyde. mdpi.com This high energy barrier effectively halts the reaction. The presence of the ortho-hydroxyl group in 2,4-dihydroxybenzaldehyde (and by extension, in the 5-ethyl derivative) is thought to be responsible for this lack of reactivity under certain conditions, possibly through intramolecular hydrogen bonding that stabilizes the initial adduct against dehydration. mdpi.com The addition of a 5-ethyl group is unlikely to alter this fundamental electronic effect of the ortho-hydroxyl group, suggesting that this compound may also exhibit low reactivity in similar Biginelli reaction conditions.
Table 2: Proposed Mechanistic Pathways for the Biginelli Reaction
| Pathway Name | Key Intermediate | Description | Reference |
| Iminium Pathway | N-Acyliminium Ion | The currently accepted mechanism. Involves the initial reaction of the aldehyde and urea to form an iminium ion, which then acts as an electrophile for the enolate of the β-ketoester. | wikipedia.orgillinois.edu |
| Enamine Pathway | Enamine Intermediate | Proposes the initial reaction between the β-ketoester and urea to form an enamine, which then attacks the aldehyde. | nih.gov |
| Knoevenagel Pathway | Knoevenagel Adduct | Suggests an initial Knoevenagel condensation between the aldehyde and the β-ketoester, followed by reaction with urea. | nih.gov |
This table summarizes the main mechanistic proposals for the Biginelli reaction.
The outcome of a chemical reaction is governed by both kinetics (the rate of reaction) and thermodynamics (the stability of products). nih.gov Computational studies can quantify the activation energies (kinetic barriers) and reaction energies (thermodynamic stability) for each step in a transformation. nih.govmdpi.com
In the aforementioned DFT study of the Biginelli reaction with 2,4-dihydroxybenzaldehyde, the activation free energy for the dehydration step (stage 2) was calculated to be significantly higher compared to that for 4-hydroxybenzaldehyde, explaining its kinetic inertness. mdpi.com This highlights a scenario where a high kinetic barrier prevents the formation of a thermodynamically stable product.
Table 3: Calculated Activation Energies for Biginelli Reaction Stages (iminium route)
| Reactant | Stage 1 (Adduct Formation) ΔG‡ (kcal/mol) | Stage 2 (Dehydration) ΔG‡ (kcal/mol) | Stage 3 (C-C Bond Formation) ΔG‡ (kcal/mol) | Reference |
| 4-hydroxybenzaldehyde | 29.89 | 36.33 | 27.27 | mdpi.com |
| 2,4-dihydroxybenzaldehyde | 30.15 | 49.34 | 26.54 | mdpi.com |
Data adapted from a DFT study at the B3LYP/6-31++G(2d,p) level of theory. The significantly higher activation energy (ΔG‡) for Stage 2 in 2,4-dihydroxybenzaldehyde explains its observed lack of reactivity.
This interplay between kinetic and thermodynamic control is a general principle. For example, in Diels-Alder reactions, the endo product is often formed faster (kinetic product), but the exo product may be more stable (thermodynamic product). mdpi.com Computational modeling of reactions involving this compound would be essential to predict whether a desired transformation is feasible under specific conditions and which isomers or products are likely to dominate.
Bioinformatics Approaches for Biological Function Prediction
Bioinformatics tools offer a complementary approach to QSAR by predicting the biological function of a small molecule based on its interactions with complex biological systems, such as signaling pathways and protein networks. nih.gov These methods can provide hypotheses about a molecule's mechanism of action, even in the absence of direct experimental data.
For a molecule like this compound, bioinformatics platforms can be used to predict its potential biological roles. Tools like MolPredictX use pre-built machine learning models to provide predictions of activity against various targets, such as enzymes involved in parasitic or viral diseases. bio.tools Other platforms, such as CellFateScout, analyze how a small molecule might affect gene expression signatures to predict its impact on cellular pathways. nih.gov
The general approach involves representing the molecule's structure (e.g., using a SMILES string) and submitting it to a prediction server. The server's algorithm compares the molecule to databases of compounds with known activities or uses network-based methods to map its potential effects. For example, by comparing the structure of this compound to ligands in the Protein Data Bank (PDB), one could identify proteins with binding sites that might accommodate it, suggesting potential biological targets. helixbiogeninstitute.orgbioinformaticshome.com Pathway databases like Reactome can then be used to understand the broader biological context of these potential targets. reactome.org These in silico predictions can guide future experimental work by prioritizing the most promising biological assays for this compound and its derivatives.
Table 4: Representative Bioinformatics Tools for Small Molecule Function Prediction
| Tool/Database | Function | Application for this compound | Reference |
| MolPredictX | Predicts biological activity against various pathogens and disease targets using QSAR models. | Could provide initial predictions of its potential antimicrobial, antiviral, or other therapeutic activities. | bio.tools |
| CellFateScout | Identifies active signaling pathways modulated by a small molecule based on expression data. | Could be used in future studies to analyze transcriptomic data after cell treatment to understand its mechanism of action. | nih.gov |
| Reactome | A curated database of biological pathways and processes. | Helps to understand the biological context of potential protein targets identified by other means. | reactome.org |
| SwissTargetPrediction | Predicts the most probable protein targets of a small molecule based on structural similarity to known ligands. | Could generate a ranked list of potential protein targets, guiding experimental validation. | N/A |
This table provides examples of tools and their potential application; specific predictions for the title compound require running the analyses.
Spectroscopic and Analytical Characterization Methodologies for 5 Ethyl 2,4 Dihydroxybenzaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.
Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 5-Ethyl-2,4-dihydroxybenzaldehyde, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, the hydroxyl protons, and the protons of the ethyl group.
The presence of the ethyl group is confirmed by a characteristic triplet and quartet pattern. The methyl (CH₃) protons typically appear as a triplet, while the methylene (B1212753) (CH₂) protons appear as a quartet due to spin-spin coupling with the adjacent methyl protons. The chemical shifts (δ) for these and other protons are influenced by the electronic environment within the molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | ~9.0 - 10.0 | Singlet |
| Aromatic (Ar-H) | ~6.0 - 8.0 | Varies (Doublets, Singlets) |
| Hydroxyl (-OH) | ~5.0 - 12.0 | Broad Singlet |
| Methylene (-CH₂-) | ~2.4 - 2.6 | Quartet |
| Methyl (-CH₃) | ~1.2 - 1.4 | Triplet |
Note: Predicted data is based on the general chemical shift ranges for similar functional groups and the analysis of related structures.
For comparison, the experimentally determined ¹H NMR data for the parent compound, 2,4-dihydroxybenzaldehyde (B120756), in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) shows signals for the aldehyde proton at approximately 10.73 ppm, and the aromatic protons between 6.32 and 7.52 ppm. rsc.org The addition of the electron-donating ethyl group at the 5-position in this compound would be expected to cause slight upfield shifts in the signals of the nearby aromatic protons.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | ~190 - 200 |
| Aromatic (Ar-C) | ~100 - 165 |
| Methylene (-CH₂-) | ~20 - 30 |
| Methyl (-CH₃) | ~10 - 20 |
Note: Predicted data is based on the general chemical shift ranges for similar functional groups and the analysis of related structures.
Experimental data for 2,4-dihydroxybenzaldehyde shows carbon signals for the aromatic ring and the carbonyl group within the predicted ranges. rsc.org The presence of the ethyl group in this compound will introduce two additional signals in the aliphatic region of the spectrum, corresponding to the methyl and methylene carbons.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C) groups.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| Hydroxyl (O-H) | ~3200 - 3400 | Broad stretch |
| Carbonyl (C=O) | ~1650 - 1680 | Strong stretch |
| Aromatic (C=C) | ~1450 - 1600 | Medium to weak stretches |
| C-H (Aromatic) | ~3000 - 3100 | Stretch |
| C-H (Aliphatic) | ~2850 - 2960 | Stretch |
The broadness of the O-H stretching band is due to hydrogen bonding. The position of the C=O stretching frequency is indicative of a conjugated aldehyde. For comparison, the IR spectrum of 2,4-dihydroxybenzaldehyde shows a strong carbonyl absorption around 1653 cm⁻¹ and a broad hydroxyl absorption around 3371 cm⁻¹. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a very accurate molecular weight, which helps to confirm the molecular formula. For this compound (C₉H₁₀O₃), the expected exact mass is approximately 166.06299 g/mol . The mass spectrum will show a molecular ion peak ([M]⁺) corresponding to this mass. Additionally, the fragmentation pattern observed in the mass spectrum can provide further structural information.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for the purification of synthesized compounds and for assessing their purity.
High-Performance Liquid Chromatography (HPLC) is a common method for analyzing the purity of this compound. A reverse-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid, can be employed. sielc.com The purity is determined by the relative area of the peak corresponding to the compound in the chromatogram.
Column Chromatography is a preparative technique used for the isolation and purification of this compound from a reaction mixture. rsc.orgmdpi.com A silica (B1680970) gel stationary phase is typically used, with a mobile phase consisting of a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297). The polarity of the eluent is optimized to achieve good separation of the desired product from impurities.
Thin-Layer Chromatography (TLC) is a simple and rapid analytical technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. rsc.org A silica gel plate is used as the stationary phase, and a suitable solvent system is chosen to separate the components of the mixture based on their polarity.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography is an essential analytical tool for the rapid assessment of the purity of this compound and for monitoring the progress of its synthesis. This technique provides a quick and effective means to separate the compound from starting materials, by-products, and other impurities.
In a typical application, the reaction progress for the synthesis of Schiff base derivatives from this compound can be monitored using TLC. A common mobile phase, or eluent, for this purpose is a mixture of ethyl acetate and hexane in a 1:2 ratio. The separation is carried out on a stationary phase, which is typically a silica gel plate.
While specific Rf (retardation factor) values for this compound are not extensively reported in the literature, the polarity of the mobile phase can be adjusted to achieve optimal separation. For related dihydroxybenzaldehyde derivatives, various solvent systems have been successfully employed, indicating that a similar approach would be effective for this compound. The visualization of the compound on the TLC plate is typically achieved under UV light, where its aromatic nature allows for easy detection.
| Parameter | Description |
| Stationary Phase | Silica Gel |
| Mobile Phase (Eluent) | Ethyl acetate/Hexane (1:2) is a common system for related derivatives. The ratio can be adjusted based on the specific polarity of the compounds being separated. |
| Visualization | UV light |
Column Chromatography
For the purification of this compound on a larger scale, column chromatography is the method of choice. This technique allows for the separation of the desired compound from a mixture based on the differential adsorption of each component to the stationary phase.
Following synthesis, purification of this compound and its derivatives is often achieved using silica gel column chromatography. The selection of the mobile phase is critical for effective separation. A common strategy involves using a solvent system of petroleum ether and ethyl acetate. For instance, in the purification of similar dihydroxybenzaldehyde oximes, mobile phase ratios of petroleum ether to ethyl acetate of 2:1 and 1:1 have been utilized. rsc.org This suggests that a gradient elution, starting with a less polar mixture and gradually increasing the polarity, would be an effective strategy for isolating this compound.
In some instances, for structurally related compounds, a mixture of dichloromethane (B109758) and methanol (B129727) has been used as the eluent. For example, a gradient system starting with 94:6 dichloromethane:methanol and gradually changing to 92:8 has been employed for the purification of a substituted aminobenzoate, demonstrating the utility of this solvent combination for separating polar aromatic compounds.
| Parameter | Description |
| Stationary Phase | Silica Gel |
| Mobile Phase (Eluent) | A gradient of petroleum ether and ethyl acetate is commonly used. Ratios such as 2:1 and 1:1 have been reported for similar compounds. rsc.org Alternatively, a dichloromethane and methanol gradient can be effective. |
| Typical Procedure | The crude product is dissolved in a minimal amount of the initial mobile phase and loaded onto the column. The eluent is then passed through the column, and fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound. |
Pre Clinical Research Directions and in Vivo Models for 5 Ethyl 2,4 Dihydroxybenzaldehyde Analogs
Efficacy Assessments in Relevant Animal Models of Disease
Research into the in vivo efficacy of analogs of 5-Ethyl-2,4-dihydroxybenzaldehyde is primarily informed by studies on the parent molecule, 2,4-dihydroxybenzaldehyde (B120756). These investigations have highlighted potential anti-inflammatory and anti-nociceptive properties, suggesting promising avenues for the development of new therapeutic agents.
A key study investigated the pharmacological activities of 2,4-dihydroxybenzaldehyde (DHD) in several mouse models. nih.gov The findings demonstrated that DHD possesses significant anti-inflammatory activity. In a carrageenan-induced air pouch model in mice, DHD was shown to significantly suppress the exudate volume, the number of polymorphonuclear leukocytes, and the nitrite (B80452) content in the exudate. nih.gov Furthermore, in an acetic acid-induced vascular permeability model, DHD also exhibited anti-inflammatory effects. nih.gov These results suggest that the 2,4-dihydroxybenzaldehyde scaffold could be a valuable starting point for developing novel anti-inflammatory drugs.
The anti-nociceptive (pain-relieving) potential of DHD was also evaluated using the acetic acid-induced writhing test in mice. nih.gov The study found that DHD significantly inhibited the writhing response, indicating a potential analgesic effect. nih.gov This activity is thought to be mediated, at least in part, through the suppression of inflammatory pathways. nih.gov
While these studies were conducted on the parent compound, they provide a strong rationale for the investigation of this compound analogs. The addition of an ethyl group at the 5-position may modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its efficacy or altering its biological targets. Future preclinical research should therefore focus on synthesizing a series of this compound analogs and evaluating their efficacy in established animal models of inflammatory diseases such as arthritis, inflammatory bowel disease, and neuroinflammation.
Below is a summary of the in vivo efficacy findings for the parent compound, 2,4-dihydroxybenzaldehyde:
| Animal Model | Compound | Key Findings | Reference |
| Carrageenan-induced air pouch (mouse) | 2,4-dihydroxybenzaldehyde (DHD) | Significant suppression of exudate volume, polymorphonuclear leukocyte count, and nitrite content. | nih.gov |
| Acetic acid-induced vascular permeability (mouse) | 2,4-dihydroxybenzaldehyde (DHD) | Demonstrated anti-inflammatory activity. | nih.gov |
| Acetic acid-induced writhing test (mouse) | 2,4-dihydroxybenzaldehyde (DHD) | Significant inhibition of writhing response, indicating anti-nociceptive effects. | nih.gov |
Preliminary Investigations into Biological Safety and Tolerability Profiles
In the same study that evaluated its pharmacological activities, the effect of 2,4-dihydroxybenzaldehyde on the viability of RAW264.7 macrophage cells was assessed using an MTT assay. nih.gov The results indicated that DHD, at the concentrations used to demonstrate anti-inflammatory effects, did not adversely affect cell viability. nih.gov This suggests a favorable preliminary safety profile at the cellular level.
While in vitro cytotoxicity assays are a valuable initial screen, comprehensive in vivo safety and tolerability studies are essential. Future research on this compound analogs should include acute and sub-chronic toxicity studies in relevant animal models. These studies would typically involve the administration of the compounds at various dose levels to assess for any potential adverse effects on major organs and physiological systems. Key parameters to be monitored would include changes in body weight, food and water consumption, clinical signs of toxicity, and histopathological examination of tissues.
The table below summarizes the available preliminary safety data for the parent compound:
| Assay | Cell Line | Compound | Finding | Reference |
| MTT Assay | RAW264.7 macrophages | 2,4-dihydroxybenzaldehyde (DHD) | Did not modulate cell viability at effective concentrations. | nih.gov |
Future Perspectives and Emerging Research Trajectories for 5 Ethyl 2,4 Dihydroxybenzaldehyde
Rational Design and Synthesis of Advanced 5-Ethyl-2,4-dihydroxybenzaldehyde Derivatives
The core structure of this compound, featuring a resorcinol (B1680541) moiety, is a critical pharmacophore that is instrumental in its biological activity, including potential binding to anticancer targets like Hsp90. The rational design of new derivatives aims to enhance efficacy, selectivity, and pharmacokinetic properties.
Future synthetic efforts will likely focus on several key modifications:
Manipulation of the Ethyl Group: The ethyl group at the 5-position is known to potentially improve lipid solubility, which can affect how the compound is absorbed and distributed. Researchers will likely explore the impact of varying the length and branching of this alkyl chain to optimize these properties.
Substitution on the Aromatic Ring: Introducing different functional groups onto the benzene (B151609) ring can significantly alter the electronic and steric properties of the molecule. This can lead to improved target binding and reduced off-target effects. For instance, the introduction of halogens, like in 5-Chloro-2,4-dihydroxybenzaldehyde, is a common strategy to enhance bioactivity. chemimpex.com
Modification of the Aldehyde Group: The aldehyde functional group is a versatile handle for creating a wide range of derivatives, such as Schiff bases and hydrazones. conicet.gov.ar These modifications can lead to compounds with entirely new biological profiles. For example, reacting the aldehyde with hydrazides can produce nicotinoylhydrazone derivatives.
The synthesis of these new derivatives will leverage established and emerging chemical techniques. While classical methods like Vilsmeier-Haack formylation and subsequent alkylation are well-understood, there is a growing interest in more sustainable approaches, such as enzymatic biosynthesis, to create these molecules. google.com
Exploration of Synergistic Effects in Combination Therapies
A significant area of future research will be the investigation of this compound and its derivatives in combination with existing therapeutic agents. The goal of combination therapy is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of each individual drug.
Given that related resorcinol-containing compounds have been shown to inhibit Hsp90, a protein involved in the stability of many cancer-promoting proteins, derivatives of this compound could be potent enhancers of other cancer therapies. conicet.gov.ar For example, inhibiting Hsp90 can make cancer cells more susceptible to the effects of chemotherapy and radiation.
Future studies will likely involve:
In Vitro Screening: Testing combinations of this compound derivatives with known anticancer drugs against various cancer cell lines.
Mechanism of Synergy: Investigating the molecular basis for any observed synergistic effects to understand how the compounds are interacting to enhance efficacy.
Preclinical Models: Evaluating promising combinations in animal models of disease to assess their in vivo efficacy and potential for clinical translation.
Identification of Novel Biological Targets and Signaling Pathways
While Hsp90 is a promising potential target, the full spectrum of biological targets for this compound and its derivatives remains to be elucidated. The parent compound, 2,4-dihydroxybenzaldehyde (B120756), has demonstrated a range of biological activities, including antioxidant, antibacterial, anti-inflammatory, and anti-angiogenic effects. biomolther.org This suggests that its ethylated counterpart may also interact with multiple cellular pathways.
Future research will focus on:
Target Deconvolution: Employing techniques such as affinity chromatography, proteomics, and computational modeling to identify the specific proteins and enzymes that bind to this compound.
Pathway Analysis: Once targets are identified, researchers will investigate the downstream signaling pathways that are modulated by the compound. This will provide a deeper understanding of its mechanism of action. For instance, the anti-inflammatory effects of 2,4-dihydroxybenzaldehyde have been linked to the suppression of iNOS and COX-2 induction. biomolther.org
Phenotypic Screening: Utilizing high-content screening approaches to observe the effects of the compound on various cellular phenotypes, which can provide clues to its mechanism and potential therapeutic applications.
Development of Innovative Drug Delivery Systems for Research Applications
To maximize the therapeutic potential and research utility of this compound and its derivatives, innovative drug delivery systems will be crucial. nih.gov These systems can address challenges such as poor solubility, limited stability, and off-target toxicity.
Emerging drug delivery technologies that could be applied include:
Nanoparticle-based Systems: Encapsulating the compound in nanoparticles, such as liposomes or polymeric micelles, can improve its solubility and circulation time in the body, and can also enable targeted delivery to specific tissues or cells. nih.gov
Chemical Conjugation: Covalently linking the compound to other molecules, such as polyethylene (B3416737) glycol (PEG) or targeting ligands, can enhance its pharmacokinetic properties and direct it to its site of action. nih.gov
Controlled-Release Formulations: Developing formulations that release the compound in a sustained or controlled manner can help maintain therapeutic concentrations over time and reduce the frequency of administration. nih.gov
These advanced delivery systems will be instrumental in facilitating preclinical studies and ultimately, in translating these promising compounds into clinical candidates.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new drugs, and this compound is no exception. nih.gov These computational tools can significantly accelerate the research process and improve the chances of success. nih.gov
AI and ML can be applied in several ways:
Predictive Modeling: AI algorithms can be trained on existing chemical and biological data to predict the properties of new, virtual derivatives of this compound, such as their bioactivity, toxicity, and pharmacokinetic profiles. nih.govnih.gov
Generative Chemistry: Generative models can design novel molecules from scratch that are optimized for specific properties, such as high affinity for a particular biological target. blogspot.com This can rapidly expand the chemical space of potential drug candidates based on the this compound scaffold.
Target Identification: AI can analyze vast datasets of genomic, proteomic, and clinical data to identify and validate novel biological targets for these compounds. nih.gov
By leveraging the power of AI and ML, researchers can more efficiently navigate the complex landscape of drug discovery and bring new therapies to patients faster. youtube.com
Q & A
Q. What are the recommended methodologies for synthesizing 5-Ethyl-2,4-dihydroxybenzaldehyde?
A one-step synthesis approach can be adapted from protocols used for structurally similar aldehydes. For example, condensation reactions between phenolic compounds and aldehydes under controlled acidic or basic conditions may yield the target molecule. A plausible route involves alkylation of 2,4-dihydroxybenzaldehyde with ethyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF . Reaction optimization should include temperature control (e.g., 60–80°C) and monitoring via TLC or HPLC. Post-synthesis purification may require column chromatography or recrystallization using ethanol/water mixtures.
Q. How can researchers characterize the purity and structural integrity of this compound?
Key analytical techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the ethyl substituent (δ ~1.2–1.4 ppm for CH₃ and δ ~2.4–2.6 ppm for CH₂) and hydroxyl/aldehyde protons (δ ~9–10 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (expected m/z: 180.0786 for C₉H₁₀O₃).
- Infrared (IR) Spectroscopy : Peaks at ~3200–3400 cm⁻¹ (OH stretch) and ~1680 cm⁻¹ (C=O stretch) .
- X-ray Crystallography : For definitive structural confirmation if single crystals are obtained .
Q. What solubility and stability considerations are critical for handling this compound?
- Solubility : Likely sparingly soluble in water (analogous to 4-hydroxybenzaldehyde: ~8.45 mg/mL at 25°C) but soluble in ethanol, DMSO, or acetone .
- Stability : Store under inert atmosphere at 2–8°C to prevent oxidation of the aldehyde group. Sublimation may occur at elevated temperatures, as observed in related hydroxybenzaldehydes .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Contradictions may arise from tautomerism (e.g., keto-enol equilibria) or impurities. Strategies include:
- Variable-Temperature NMR : To detect dynamic equilibria by observing peak splitting or coalescence at different temperatures .
- 2D NMR Techniques : COSY, HSQC, and HMBC to unambiguously assign proton-carbon correlations .
- Supplementary Analyses : Combine MS/MS fragmentation patterns with computational modeling (e.g., DFT calculations) to validate proposed structures .
Q. What experimental designs are optimal for studying the reactivity of this compound in cross-coupling reactions?
- Catalytic Systems : Screen palladium (e.g., Pd(PPh₃)₄) or copper catalysts (e.g., CuI) for Suzuki-Miyaura or Ullmann couplings.
- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to balance reactivity and solubility .
- Kinetic Studies : Use in situ IR or UV-Vis spectroscopy to monitor reaction progress and identify intermediates .
Q. How can researchers address discrepancies in biological activity data for derivatives of this compound?
- Dose-Response Validation : Replicate assays (e.g., IC₅₀ determinations) across multiple cell lines or enzymatic systems to rule out cell-specific effects .
- Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may influence activity .
- Molecular Docking : Compare binding affinities of derivatives with target proteins (e.g., kinases) to rationalize activity trends .
Methodological Considerations
Q. What protocols are recommended for synthesizing Schiff base derivatives from this compound?
- Reaction Conditions : React with primary amines (e.g., aniline, hydrazines) in ethanol under reflux (1–3 hrs). Monitor by TLC (eluent: ethyl acetate/hexane 1:2).
- Purification : Isolate products via vacuum filtration or silica gel chromatography. Characterize by melting point, NMR, and elemental analysis .
Q. How should researchers design stability studies under varying pH and temperature conditions?
- pH Stability : Prepare buffered solutions (pH 1–13) and incubate samples at 37°C. Analyze degradation by HPLC at 0, 24, 48, and 72 hrs .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) for phase transitions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
